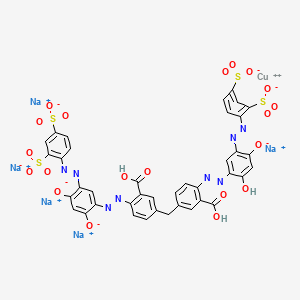
3-Phenyl-3-propyl-2-azetidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-3-propyl-2-azetidinone is a member of the azetidinone family, which are four-membered nitrogen-containing heterocycles. These compounds are known for their significant biological and chemical properties, making them valuable in various fields such as medicinal chemistry and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-3-propyl-2-azetidinone typically involves cyclization reactions. One common method is the cyclization of β-lactams, which can be achieved through various routes such as nucleophilic substitution, cycloaddition, and ring expansion . For instance, the reaction of phenylpropylamine with chloroacetyl chloride followed by cyclization can yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis .
化学反应分析
Types of Reactions: 3-Phenyl-3-propyl-2-azetidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azetidinone ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted azetidinones, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学研究应用
3-Phenyl-3-propyl-2-azetidinone has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Phenyl-3-propyl-2-azetidinone involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins, similar to other β-lactam antibiotics .
相似化合物的比较
Penicillins: These β-lactam antibiotics share a similar core structure but differ in their side chains and spectrum of activity.
Cephalosporins: Another class of β-lactam antibiotics with a broader spectrum of activity compared to penicillins.
Carbapenems: These are highly potent β-lactam antibiotics with a broad spectrum of activity and resistance to β-lactamases.
Uniqueness: 3-Phenyl-3-propyl-2-azetidinone is unique due to its specific substituents, which confer distinct chemical and biological properties. Its phenyl and propyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
属性
CAS 编号 |
73680-87-2 |
|---|---|
分子式 |
C12H15NO |
分子量 |
189.25 g/mol |
IUPAC 名称 |
3-phenyl-3-propylazetidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-2-8-12(9-13-11(12)14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14) |
InChI 键 |
ZUQCGHJXVRJGHS-UHFFFAOYSA-N |
规范 SMILES |
CCCC1(CNC1=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


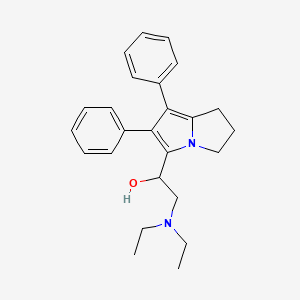
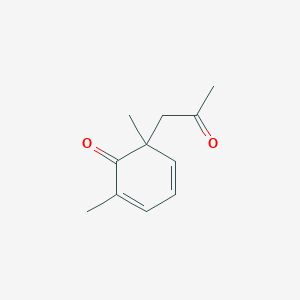
![Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14453227.png)
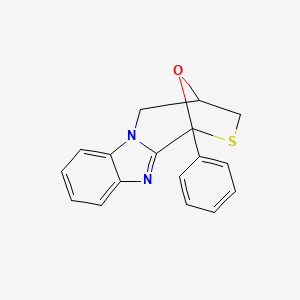
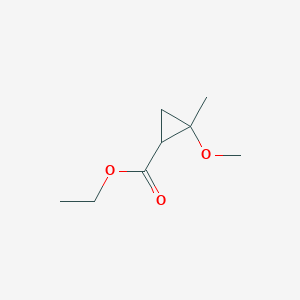
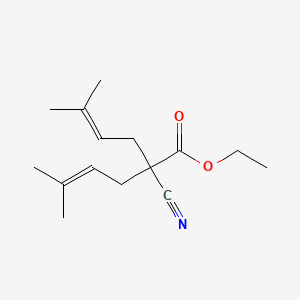
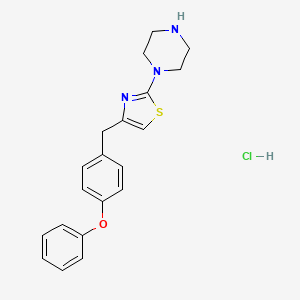
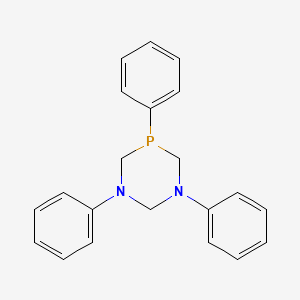

![N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14453278.png)

![3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[12.11.0.02,11.04,9.015,24.017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione](/img/structure/B14453286.png)
